molecular formula C18H28O3 B8794111 1-(2,4-Dihydroxyphenyl)dodecan-1-one CAS No. 25632-60-4

1-(2,4-Dihydroxyphenyl)dodecan-1-one

Cat. No. B8794111
Key on ui cas rn: 25632-60-4
M. Wt: 292.4 g/mol
InChI Key: WFMWRPOIFMFIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04439518

Procedure details

29.2 g of the product from (i) in 200 ml of acetic acid was added to 300 ml of 6 M hydrochloric acid to give a fine precipitate. To this was assed a zinc amalgam (made by intimately mixing 60 g of zinc, 6 g of mercury (II) chloride, 5 ml of conc. hydrochloric acid and 90 ml of water over 20 minutes. The mixture was heated at reflux for 5 hours; three further portions of 60 ml of conc. hydrochloric acid being added. After cooling, the filtered solids were taken up in chloroform, refiltered, and washed with 6 M hydrochloric acid, then water, dried and evaporated to give 26 g of the crude product. This was recrystallised from light petroleum (b.p. 60°-80° C.) to give 22.9 g of the product with a melting point of from 81°-82.5° C.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
60 g
Type
catalyst
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
[Compound]
Name
product
Quantity
29.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
zinc amalgam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:14]1[CH:20]=[CH:19][C:17]([OH:18])=[CH:16][C:15]=1[OH:21])(=O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].Cl.O>C(O)(=O)C.C(Cl)(Cl)Cl.[Zn].[Hg](Cl)Cl>[CH2:1]([C:14]1[CH:20]=[CH:19][C:17]([OH:18])=[CH:16][C:15]=1[OH:21])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
90 mL
Type
reactant
Smiles
O
Name
Quantity
60 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
6 g
Type
catalyst
Smiles
[Hg](Cl)Cl
Step Two
Name
product
Quantity
29.2 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)(=O)C1=C(C=C(O)C=C1)O
Name
Quantity
300 mL
Type
reactant
Smiles
Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
zinc amalgam
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a fine precipitate
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
washed with 6 M hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give 26 g of the crude product
CUSTOM
Type
CUSTOM
Details
This was recrystallised from light petroleum (b.p. 60°-80° C.)

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCCCC)C1=C(C=C(O)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 22.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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